molecular formula C12H19NO B13296910 1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol

1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13296910
M. Wt: 193.28 g/mol
InChI Key: WRQVFBCBRIGLST-UHFFFAOYSA-N
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Description

1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,3-dimethylphenyl group attached to a propanol backbone through an amino linkage

Preparation Methods

The synthesis of 1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 2,3-dimethylbenzylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the epoxide or halohydrin, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.

Scientific Research Applications

1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol can be compared with other similar compounds, such as:

    2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the 2,3-dimethylphenyl group, which may result in different chemical and biological properties.

    1-Amino-2-methylpropan-2-ol: Another similar compound with a different substitution pattern on the propanol backbone.

    2-Amino-2-phenylpropan-1-ol: This compound has a phenyl group instead of a 2,3-dimethylphenyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-5-4-6-12(11(9)3)8-13-7-10(2)14/h4-6,10,13-14H,7-8H2,1-3H3

InChI Key

WRQVFBCBRIGLST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCC(C)O)C

Origin of Product

United States

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